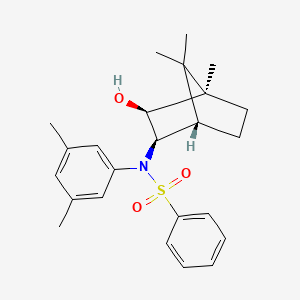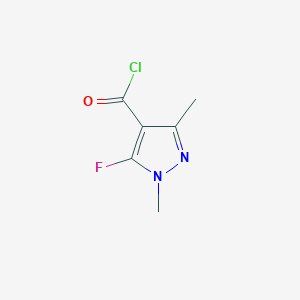![molecular formula C20H18Se2 B1624932 1,3-Bis[(phenylseleno)methyl]benzene CAS No. 239448-30-7](/img/structure/B1624932.png)
1,3-Bis[(phenylseleno)methyl]benzene
Übersicht
Beschreibung
1,3-Bis[(phenylseleno)methyl]benzene is an organoselenium compound with the molecular formula C20H18Se2 and a molecular weight of 416.28 g/mol . This compound features two phenylseleno groups attached to a benzene ring at the 1 and 3 positions. It is known for its applications in organic synthesis and catalysis, particularly in the formation of selenium-containing ligands and catalysts .
Wissenschaftliche Forschungsanwendungen
1,3-Bis[(phenylseleno)methyl]benzene has several applications in scientific research, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis[(phenylseleno)methyl]benzene can be synthesized through the reaction of benzene-1,3-dicarbaldehyde with phenylselenol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the phenylselenol acting as both the nucleophile and the source of the selenium atoms .
Industrial Production Methods
The scalability of the reaction would depend on the availability of starting materials and the efficiency of the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis[(phenylseleno)methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno groups can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenylseleno groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 1,3-Bis[(phenylseleno)methyl]benzene involves its ability to form stable complexes with transition metals, particularly palladium. The phenylseleno groups act as ligands, coordinating with the metal center and facilitating various catalytic processes. The selenium atoms in the compound can also participate in redox reactions, contributing to its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis[(phenylthio)methyl]benzene: Similar structure but with sulfur atoms instead of selenium.
1,3-Bis[(phenylsulfonyl)methyl]benzene: Contains sulfonyl groups instead of seleno groups.
1,3-Bis[(phenylseleno)ethyl]benzene: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
1,3-Bis[(phenylseleno)methyl]benzene is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to its sulfur analogs. Selenium-containing compounds often exhibit enhanced catalytic activity and antioxidant properties, making them valuable in various applications .
Eigenschaften
IUPAC Name |
1,3-bis(phenylselanylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Se2/c1-3-10-19(11-4-1)21-15-17-8-7-9-18(14-17)16-22-20-12-5-2-6-13-20/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRBPZAUCBNUPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CC2=CC(=CC=C2)C[Se]C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470575 | |
| Record name | 1,3-Bis[(phenylseleno)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239448-30-7 | |
| Record name | 1,3-Bis[(phenylseleno)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 239448-30-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde](/img/structure/B1624852.png)
![2,2,7-Trimethyl-2H-pyrano[4,3-b]pyran-5-one](/img/structure/B1624853.png)







![5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene](/img/structure/B1624865.png)


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-8-fluoropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1624872.png)
